3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
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Description
The compound “4-(Trifluoromethoxy)benzylamine” is an organic compound. It is a colorless to light yellow liquid, with an amine group and a benzyl group, as well as a trifluoromethoxy substituent .
Synthesis Analysis
The synthesis of “4-(Trifluoromethoxy)benzylamine” can be achieved through various methods. A commonly used method is the reaction of 4-hydroxybenzylamine with trifluoromethanol .Molecular Structure Analysis
The molecular formula of “4-(Trifluoromethoxy)benzylamine” is C8H8F3NO . The molecular weight is 191.15 .Chemical Reactions Analysis
“4-(Trifluoromethoxy)benzylamine” can be used in organic synthesis for amine substitution reactions, such as the reaction with aromatic aldehydes to prepare Schiff bases . It can also serve as a reagent in different chemical reactions or as an intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethoxy)benzylamine” include a density of 1.252g/mL at 25°C (lit.), a boiling point of 57-60°C at 10mm Hg (lit.), a flash point of 172°F, and a refractive index (n20/D) of 1.452 (lit.) .Safety and Hazards
“4-(Trifluoromethoxy)benzylamine” is an organic compound and should be handled with care to avoid skin contact, inhalation, or ingestion. It may irritate the eyes, skin, and respiratory tract. Personal protective equipment such as safety glasses, gloves, and protective masks should be worn when handling this compound. If contact occurs, the affected area should be rinsed immediately with plenty of water, and medical assistance should be sought .
Properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O4/c1-14-6-8-15(9-7-14)22(30)29-20-18-4-2-3-5-19(18)32-21(20)23(31)28-16-10-12-17(13-11-16)33-24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVYGZPXBOQVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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